N-(2,5-dimethylphenyl)-4-fluoro-2-nitrobenzamide
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Overview
Description
N-(2,5-Dimethylphenyl)-4-fluoro-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 2,5-dimethylphenyl group, a 4-fluoro substituent, and a 2-nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-4-fluoro-2-nitrobenzamide typically involves the following steps:
Amidation: The nitrated intermediate is then reacted with 2,5-dimethylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Nucleophilic Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products:
Reduction: N-(2,5-dimethylphenyl)-4-fluoro-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(2,5-dimethylphenyl)-4-fluoro-2-nitrobenzoic acid.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-4-fluoro-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-fluoro-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro substituent enhances the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-4-chloro-2-nitrobenzamide: Similar structure but with a chloro substituent instead of fluoro.
N-(2,5-Dimethylphenyl)-4-bromo-2-nitrobenzamide: Similar structure but with a bromo substituent instead of fluoro.
Uniqueness: N-(2,5-Dimethylphenyl)-4-fluoro-2-nitrobenzamide is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties and enhances its reactivity in certain chemical reactions. The fluoro group also influences the compound’s biological activity, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-fluoro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-9-3-4-10(2)13(7-9)17-15(19)12-6-5-11(16)8-14(12)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHAOIDRIDCAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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